molecular formula C19H23ClN4O2 B13741274 2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride CAS No. 19809-18-8

2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride

Cat. No.: B13741274
CAS No.: 19809-18-8
M. Wt: 374.9 g/mol
InChI Key: PFFMNGSOLILKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole core, which is substituted with benzyl, dimethylaminopropyl, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl, dimethylaminopropyl, and nitro groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and dimethylaminopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzimidazole compounds.

Scientific Research Applications

2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylbenzimidazole: Lacks the dimethylaminopropyl and nitro groups, resulting in different chemical properties and applications.

    5-Nitrobenzimidazole: Contains only the nitro group, making it less complex and potentially less versatile.

    1-(3-Dimethylaminopropyl)benzimidazole: Lacks the benzyl and nitro groups, which may affect its biological activity.

Uniqueness

2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

19809-18-8

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

3-(2-benzyl-5-nitrobenzimidazol-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C19H22N4O2.ClH/c1-21(2)11-6-12-22-18-10-9-16(23(24)25)14-17(18)20-19(22)13-15-7-4-3-5-8-15;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H

InChI Key

PFFMNGSOLILKQE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.